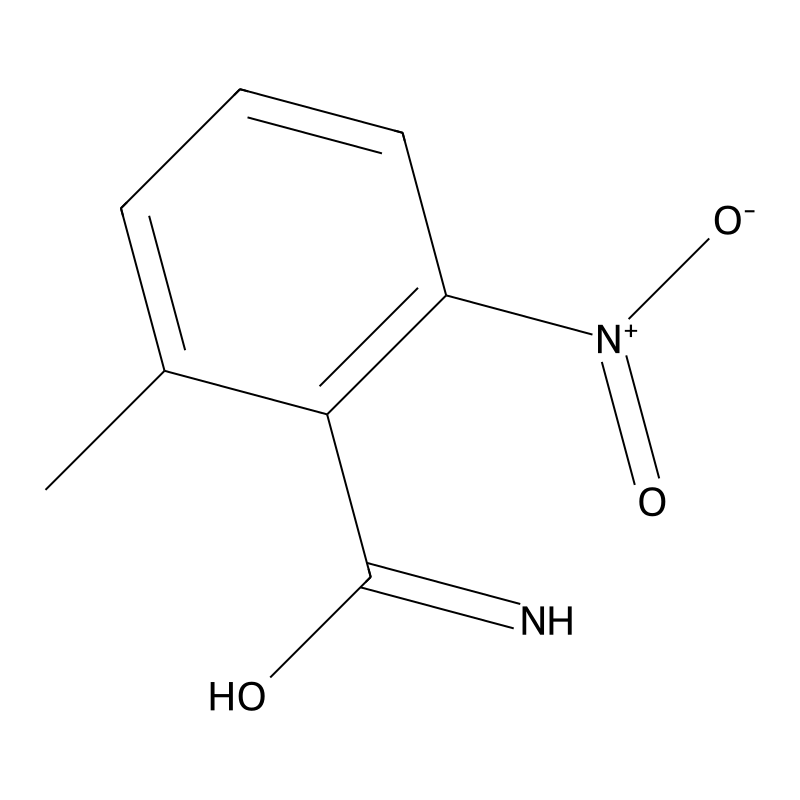2-Methyl-6-nitrobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Pharmacology
Field: Pharmacology
Results: The synthesis processes have led to the development of compounds with significant biological activities, potentially leading to new therapeutic drugs .
Material Science
Field: Material Science
Results: The synthesized materials are characterized by NMR, UV, and mass spectral analysis, indicating their potential for various industrial applications .
Chemical Synthesis
Field: Chemical Synthesis
Results: The method offers a green and efficient pathway for preparing benzamide derivatives, essential for various industrial applications .
Drug Development
Field: Drug Development
Results: The methylation has resulted in profound changes in the properties of drug candidates, enhancing their effectiveness .
Biochemistry
Field: Biochemistry
Results: Some synthesized compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Industrial Uses
Field: Industrial Uses
Antioxidant Research
Results: Some derivatives have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards .
Antibacterial Agent Development
Field: Microbiology
Results: Certain compounds have demonstrated effective antibacterial properties, which could lead to the development of new antibacterial agents .
Industrial Chemistry
Field: Industrial Chemistry
Results: The use of 2-Methyl-6-nitrobenzamide has streamlined the production processes, leading to more efficient industrial chemical synthesis .
Agricultural Chemistry
Field: Agricultural Chemistry
Results: The research has yielded promising compounds that could serve as effective pesticides or herbicides in the future .
Organic Electronics
Field: Organic Electronics
Results: The modifications have led to improved charge transport properties, which are crucial for the performance of organic electronic devices .
Drug Metabolism Studies
Field: Pharmacokinetics
Results: Insights gained from these studies help in designing drugs with better metabolic profiles, enhancing their therapeutic potential .
2-Methyl-6-nitrobenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 180.16 g/mol. It is characterized as a nitrated aromatic amide, specifically a derivative of benzoic acid where a methyl group and a nitro group are positioned at the 2 and 6 positions, respectively. The compound typically appears as pale yellow crystalline solids or powders and is known for its chemical reactivity due to the presence of both the nitro and amide functional groups, which influence its physical properties and biological activities .
- Acid-Base Reactions: This compound can donate hydrogen ions in the presence of bases, leading to neutralization reactions that produce salts and water .
- Reduction Reactions: The nitro group can undergo reduction to form amines under specific conditions, which is significant in organic synthesis.
- Esterification: Reacting with alcohols can lead to the formation of esters, particularly under acidic conditions.
2-Methyl-6-nitrobenzamide exhibits various biological activities, including:
- Antimicrobial Properties: Research indicates that derivatives of nitrobenzamide compounds can possess antimicrobial effects, making them potential candidates for pharmaceutical applications .
- Herbicidal Activity: The compound has been noted for its herbicidal properties due to its structural similarity to anthranilic acid, which is known for plant growth regulation .
- Cytotoxicity: Some studies have suggested that nitrobenzamide derivatives may exhibit cytotoxic effects against certain cancer cell lines, although more research is needed to confirm these findings.
The synthesis of 2-Methyl-6-nitrobenzamide can be achieved through several methods:
- Nitration of Methylbenzoic Acid:
- Methylbenzoic acid can be nitrated using nitric acid and sulfuric acid mixtures to introduce the nitro group at the desired position.
- Amidation:
- The resulting nitrobenzoic acid can then be converted into 2-Methyl-6-nitrobenzamide through reaction with ammonia or an amine under heat.
- Alternative Synthesis Routes:
2-Methyl-6-nitrobenzamide has several applications:
- Agricultural Chemicals: Due to its herbicidal properties, it is explored as a potential herbicide in agricultural practices.
- Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting microbial infections or cancer cells.
- Chemical Research: Used in laboratories for studying reaction mechanisms involving nitrated compounds.
Interaction studies involving 2-Methyl-6-nitrobenzamide focus on its reactivity with biological systems and other chemical agents:
- Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its potential therapeutic effects.
- Synergistic Effects with Other Compounds: Research has indicated that combining this compound with other agents may enhance its biological activity, particularly in antimicrobial applications .
Several compounds share structural similarities with 2-Methyl-6-nitrobenzamide. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-5-nitroaniline | Contains an amino group instead of amide | Exhibits different biological activities due to amine presence |
| 3-Nitrobenzoic Acid | Nitro group at position 3 | Lacks methyl substitution; primarily used as an herbicide |
| 4-Nitrophenylacetic Acid | Acetic acid derivative | Used in different synthetic pathways; less reactive than benzamides |
| 2-Methylbenzoic Acid | No nitro group | Commonly used in organic synthesis; less toxic than nitrated derivatives |
These compounds illustrate the diverse chemical landscape surrounding 2-Methyl-6-nitrobenzamide, emphasizing its unique reactivity and potential applications in various fields.








